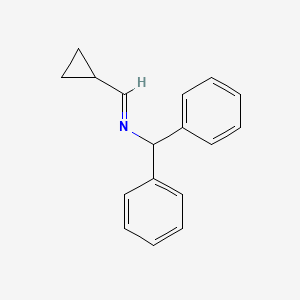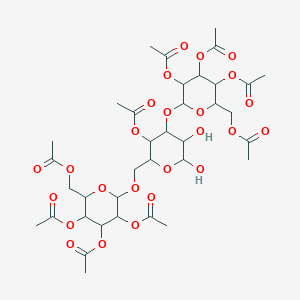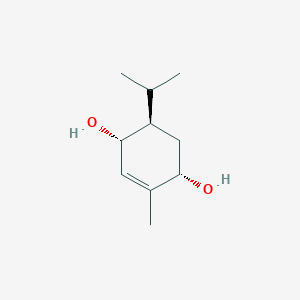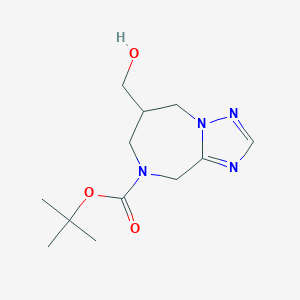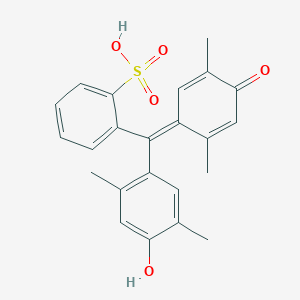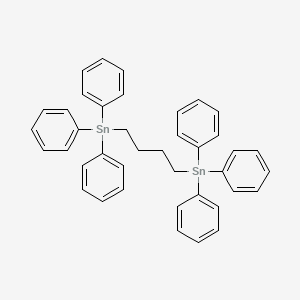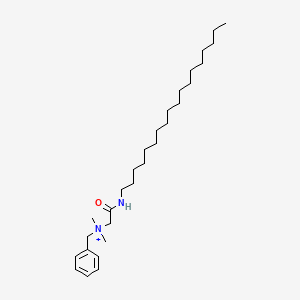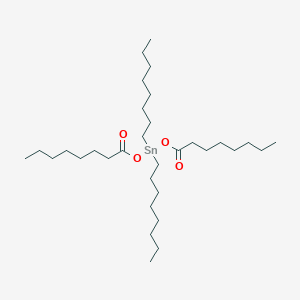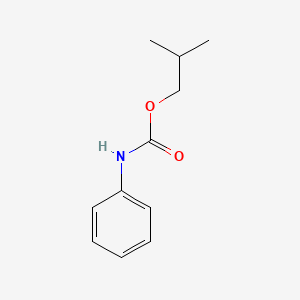
Triazole derivative 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole derivative 1 is a nitrogen-containing heterocyclic compound with a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science . This compound, in particular, has shown significant potential due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: This reaction involves the cycloaddition of organic azides with alkynes to form 1,2,3-triazoles . The reaction is often catalyzed by copper, which allows for regioselective formation of the 1,4-disubstituted triazole. The reaction conditions are mild, usually carried out at room temperature, and yield high purity products with minimal side reactions .
Industrial Production Methods: In industrial settings, the production of triazole derivative 1 can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions: Triazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
科学的研究の応用
Triazole derivative 1 has a wide range of applications in scientific research:
作用機序
The mechanism of action of triazole derivative 1 involves its interaction with specific molecular targets. For instance, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death . In antiviral applications, triazoles can interfere with viral replication by targeting viral enzymes and proteins .
類似化合物との比較
- 1,2,4-Triazole
- 1,2,3-Triazole
- Benzimidazole
- Piperidine
特性
分子式 |
C18H13N5O5 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
(E)-3-(4-nitrophenyl)-1-[1-[(4-nitrophenyl)methyl]triazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H13N5O5/c24-18(10-5-13-1-6-15(7-2-13)22(25)26)17-12-21(20-19-17)11-14-3-8-16(9-4-14)23(27)28/h1-10,12H,11H2/b10-5+ |
InChIキー |
CVKOJPBBOPIMAL-BJMVGYQFSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


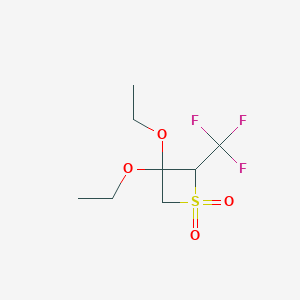
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

